molecular formula C13H14N2O2S B1284915 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid CAS No. 1163289-41-5

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid

Cat. No. B1284915
CAS RN: 1163289-41-5
M. Wt: 262.33 g/mol
InChI Key: WVQBCPKMRCVDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid” is a compound with the molecular formula C13H14N2O2S . It has a molecular weight of 262.33 g/mol . The IUPAC name for this compound is 1-(1,3-benzothiazol-2-yl)piperidine-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O2S/c16-12(17)10-6-3-4-8-15(10)13-14-9-5-1-2-7-11(9)18-13/h1-2,5,7,10H,3-4,6,8H2,(H,16,17) . The Canonical SMILES representation is C1CCN(C(C1)C(=O)O)C2=NC3=CC=CC=C3S2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 262.33 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 2 . The Topological Polar Surface Area is 81.7 Ų . The Heavy Atom Count is 18 .

Scientific Research Applications

Proteomics Research

This compound is utilized as a specialty product in proteomics research . Its unique structure allows it to interact with proteins in a way that can help in understanding protein functions, protein-protein interactions, and the effects of post-translational modifications.

Pharmacological Applications

Piperidine derivatives, including those with a benzothiazolyl substituent, are present in over twenty classes of pharmaceuticals . They are used in the design of drugs due to their significant role in the pharmaceutical industry, contributing to the development of new therapeutic agents.

Drug Design

In drug design, the piperidine nucleus is a crucial element. Compounds like 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid are used to create novel pharmacophores with potential anticancer, antiviral, and anti-inflammatory properties .

Medicinal Chemistry

The compound’s role in medicinal chemistry is linked to its ability to form derivatives that increase cytotoxicity against cancer cells. It’s also used to synthesize other compounds with enhanced biological activity .

Biochemistry

In biochemistry, this compound is used in peptide synthesis and as a reagent in various biochemical reactions. It serves as a building block for synthesizing complex molecules .

Organic Synthesis

The compound is involved in organic synthesis, particularly in the formation of piperidine derivatives through reactions like hydrogenation, cyclization, and amination. These processes are vital for creating biologically active molecules .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-12(17)10-6-3-4-8-15(10)13-14-9-5-1-2-7-11(9)18-13/h1-2,5,7,10H,3-4,6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQBCPKMRCVDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.